(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine
Description
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS: 626205-85-4) is an aromatic amine derivative featuring a benzyl group substituted with methoxy groups at the 2- and 5-positions, coupled with a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-5-6-15(19-2)13(8-14)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMDJLXPAPMBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213638 | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626205-85-4 | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626205-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl alcohol and pyridin-3-ylmethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a dehydrating agent such as thionyl chloride to convert the alcohol to the corresponding chloride, which then reacts with pyridin-3-ylmethylamine to form the desired product.
Catalysts and Solvents: Catalysts such as triethylamine may be used to facilitate the reaction, and solvents like dichloromethane or toluene are often employed to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridin-3-ylmethyl-amine moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of pyridin-3-ylmethylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine serves as a building block for synthesizing various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively. The compound's derivatives have been explored for their potential therapeutic effects on several conditions, including neurological disorders and cancer.
2. 2-Phenethylamine Derivatives:
Research has indicated that derivatives of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine can exhibit significant activity at various receptor sites, including serotonin receptors (5-HT) and dopamine receptors. These interactions are crucial for developing new medications targeting mood disorders and neurodegenerative diseases .
Synthesis and Optimization
1. Derivative Synthesis:
Recent studies have focused on optimizing the synthesis of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine derivatives to enhance their biological activity. Various synthetic routes have been explored to modify the compound's structure, aiming to improve potency and selectivity against specific biological targets .
2. Structural Characterization:
The structural properties of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods help in confirming the purity and identity of synthesized compounds .
Analytical Applications
1. Detection in Biological Matrices:
Analytical methodologies for detecting (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine in biological samples have gained attention due to its relevance in toxicology and forensic science. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to quantify the compound in various biological matrices .
2. Forensic Toxicology:
The compound has been analyzed in the context of forensic toxicology to identify its presence in biological specimens related to drug abuse cases. The development of efficient analytical methods is essential for confirming the presence of this compound and its derivatives in clinical settings .
Case Studies
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyridin-3-ylmethyl-amine moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Modifications on the Benzyl Ring
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS: 1261230-64-1)
- Structure : Replaces methoxy groups with chlorine atoms at the 2- and 5-positions; incorporates a piperidine ring instead of pyridine.
- Molecular Formula : C₁₃H₁₉Cl₃N₂
- Piperidine introduces a saturated nitrogen ring, altering conformational flexibility and reducing π-π interactions relative to pyridine .
{[2-(Difluoromethoxy)phenyl]methyl}(pyridin-3-ylmethyl)amine
- Structure : Features a difluoromethoxy (-OCF₂H) group on the benzyl ring.
- Molecular Formula : C₁₄H₁₄F₂N₂O
- Key Differences :
- Fluorine atoms confer electron-withdrawing effects, reducing electron density on the aromatic ring compared to methoxy groups. This may decrease binding affinity to serotonin or dopamine receptors, where electron-rich systems are preferred.
- Improved metabolic stability due to fluorine’s resistance to oxidative degradation .
Modifications to the Amine Side Chain
(2,5-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 797027-75-9)
- Structure : Replaces pyridin-3-ylmethyl with a morpholine-ethyl chain.
- Molecular Formula : C₁₅H₂₄N₂O₃
- Key Differences: Morpholine’s oxygen atom enhances solubility in aqueous media compared to pyridine.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Structure: Incorporates a dihydrobenzodioxin ring and dimethylaminomethylphenyl group.
- Molecular Formula : C₂₃H₂₅N₃O₃
- Key Differences: The benzodioxin system introduces rigidity, possibly improving selectivity for adrenergic receptors. Dimethylaminomethyl enhances basicity, favoring protonation at physiological pH, which could influence blood-brain barrier penetration .
Functional Group Variations
2-Cyano-N-(3,5-dimethoxy-benzyl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide
- Structure: Replaces the amine with a cyano-acrylamide group; linked to a coumarin derivative.
- Key Differences :
Research Implications and Limitations
- Pharmacological Potential: The target compound’s methoxy and pyridine groups suggest utility in central nervous system (CNS) drug design, though direct bioactivity data are absent in the provided evidence .
- Synthetic Feasibility: highlights synthetic routes for analogous cyano-acetamide derivatives, suggesting adaptability for scaling production .
- Limitations : Most analogs lack validated biological data, emphasizing the need for in vitro binding assays and ADMET profiling.
Notes
- Structural Optimization : Further modifications, such as hybridizing morpholine’s solubility with pyridine’s rigidity, could yield improved candidates.
Biological Activity
(2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a dimethoxybenzyl group and a pyridine ring, which are crucial for its biological interactions. The methoxy groups enhance lipophilicity and facilitate binding to various biological targets, including enzymes and receptors.
The biological activity of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and dihydrofolate reductase (DHFR), which are critical in neurochemistry and cancer treatment respectively.
- Receptor Binding : Its structural components allow it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Biological Targets
The following table summarizes the primary biological targets associated with (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine:
1. Acetylcholinesterase Inhibition
A study demonstrated that (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine exhibits potent inhibitory activity against AChE, making it a candidate for Alzheimer's disease treatment. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
2. Anticancer Activity
Research has indicated that compounds similar to (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine can inhibit DHFR, which is vital for cancer cell proliferation. By inhibiting DHFR, these compounds reduce the synthesis of nucleotides necessary for DNA replication .
3. Antibacterial Properties
Analogues of the compound have shown broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Neisseria gonorrhoeae. This suggests potential applications in treating bacterial infections .
Research Findings
Recent studies have focused on the synthesis and optimization of (2,5-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine derivatives to enhance their biological activity. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate their mechanisms of action .
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC or IC.
- ANOVA with Post Hoc Tests : Compare activity across derivatives or assay conditions (e.g., Tukey’s test for multiple comparisons) .
Structural & Functional Insights
Q. How do substituents (e.g., methoxy groups) influence the compound’s electronic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
